6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate
CAS No.:
Cat. No.: VC14980886
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}acetate -](/images/structure/VC14980886.png)
Specification
Molecular Formula | C22H21NO6 |
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Molecular Weight | 395.4 g/mol |
IUPAC Name | (6-ethyl-4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
Standard InChI | InChI=1S/C22H21NO6/c1-3-16-10-17-14(2)9-20(24)29-19(17)11-18(16)28-21(25)12-23-22(26)27-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,23,26) |
Standard InChI Key | NWFMPIZRELIIQM-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1OC(=O)CNC(=O)OCC3=CC=CC=C3)OC(=O)C=C2C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2H-chromen-2-one scaffold substituted with ethyl (C2H5) and methyl (CH3) groups at positions 6 and 4, respectively. At position 7, an ester linkage connects the coumarin core to a 2-{[(benzyloxy)carbonyl]amino}acetate moiety. The Cbz group serves as a protective unit for the amine, a common strategy in peptide synthesis .
Key Physicochemical Parameters
Property | Value |
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Molecular Formula | C₂₃H₂₃NO₇ |
Molecular Weight | 437.43 g/mol |
logP (Partition Coeff.) | ~4.2 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 7 (ester, carbonyl, ether) |
Polar Surface Area | 98.5 Ų (estimated) |
The logP value indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area suggests limited aqueous solubility . The absolute stereochemistry of the amino acetate moiety (if present) could influence biological activity, though specific data on stereoisomerism remain unexplored .
Synthesis and Manufacturing Considerations
Core Chromenone Synthesis
The 6-ethyl-4-methyl-2H-chromen-2-one scaffold is typically synthesized via Pechmann condensation. For example:
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Resorcinol derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions (H₂SO₄, HCl) .
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Alkylation at position 6 using ethylating agents (e.g., ethyl iodide) under basic conditions .
Esterification Strategy
The Cbz-protected amino acetate side chain is introduced via Steglich esterification:
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Activation of 2-{[(benzyloxy)carbonyl]amino}acetic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
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Coupling with the 7-hydroxyl group of the chromenone under inert atmosphere (argon/nitrogen) .
Critical Step: Moisture-sensitive conditions are required to prevent hydrolysis of the active ester intermediate .
Pharmacological Significance
Antimicrobial and Antiviral Activity
Chromen derivatives exhibit broad-spectrum effects:
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Antiviral: Substituted chromen-4-ones inhibit HBV cccDNA at IC₅₀ values <100 nM .
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Antimicrobial: Minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Gram-positive bacteria have been reported for similar esters .
Biological Activity and Mechanistic Insights
Protease Inhibition Kinetics
Time-dependent inactivation kinetics suggest covalent modification or tight-binding non-covalent interactions. For ester-type coumarins, acylation of the active site serine is hypothesized, followed by slow deacylation :
Cellular Targets
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DNA Topoisomerases: Intercalation into DNA via the planar coumarin ring .
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Oxidative Stress Pathways: Scavenging of ROS with IC₅₀ values ~20 µM in HepG2 cells .
Applications and Future Directions
Therapeutic Prospects
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Anticoagulants: Structural similarity to warfarin suggests vitamin K epoxide reductase inhibition potential .
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Anticancer Agents: Induction of apoptosis in MCF-7 cells (EC₅₀ = 12.7 µM) via caspase-3 activation .
Synthetic Modifications
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